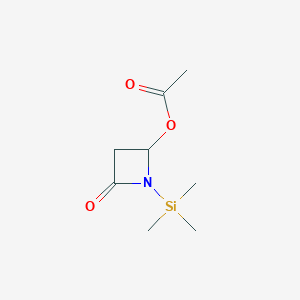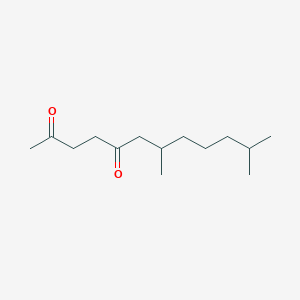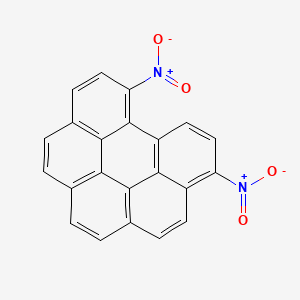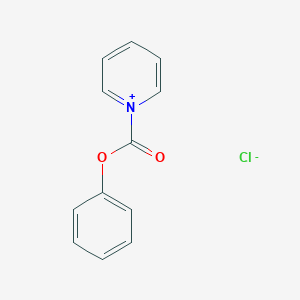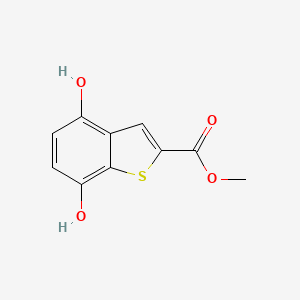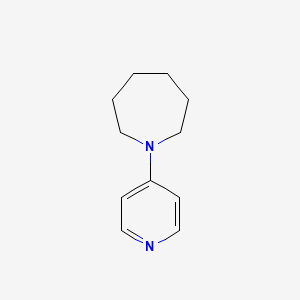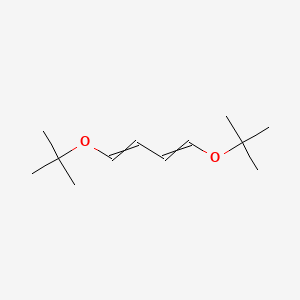
1,4-Di-tert-butoxybuta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-tert-butoxybuta-1,3-diene is an organic compound characterized by the presence of two tert-butoxy groups attached to a buta-1,3-diene backbone
准备方法
Synthetic Routes and Reaction Conditions
1,4-Di-tert-butoxybuta-1,3-diene can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl alcohol with buta-1,3-diene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl groups attaching to the diene backbone through an electrophilic addition mechanism .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1,4-Di-tert-butoxybuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted dienes with various functional groups.
科学研究应用
1,4-Di-tert-butoxybuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Di-tert-butoxybuta-1,3-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s reactivity is influenced by the presence of the tert-butoxy groups, which can stabilize intermediates and transition states during chemical reactions. The pathways involved include electrophilic addition, nucleophilic substitution, and radical-mediated processes .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
1,4-Diphenyl-1,3-butadiene: A diene with phenyl groups, used in organic synthesis and materials science.
Uniqueness
1,4-Di-tert-butoxybuta-1,3-diene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various applications .
属性
CAS 编号 |
86528-15-6 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
1,4-bis[(2-methylpropan-2-yl)oxy]buta-1,3-diene |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H,1-6H3 |
InChI 键 |
WUWGWKUDZRXHDN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC=CC=COC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol](/img/structure/B14418782.png)
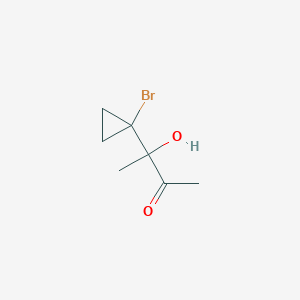
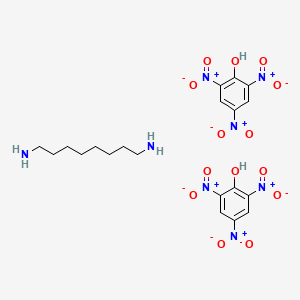
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
